EACC

描述

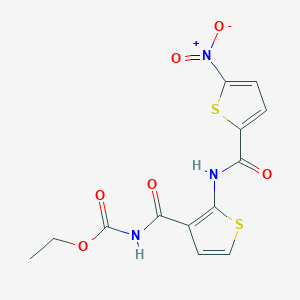

EACC is a biochemical compound belonging to the class of thiourea derivativesThis compound is known for its ability to inhibit the growth of viruses and regulate inflammatory responses by affecting regulatory pathways involved in inflammation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve multiple steps, including nitration, amidation, and carbamation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

EACC undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol and methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiophene rings .

科学研究应用

EACC has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

作用机制

The mechanism of action of ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. It affects the translocation of SNARE proteins such as Stx17 and SNAP29 on autophagosomes, thereby inhibiting autophagosome-lysosome fusion. This inhibition is reversible and does not affect lysosomal properties or endocytosis-mediated degradation of the epidermal growth factor receptor . Additionally, the compound’s ability to regulate inflammatory pathways contributes to its anti-inflammatory effects .

相似化合物的比较

EACC can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

These compounds share the thiophene ring system but differ in their specific functional groups and applications. This compound is unique in its ability to inhibit autophagic flux and regulate inflammatory responses, making it a valuable tool for scientific research and potential therapeutic applications .

生物活性

EACC, or Ehrlich Ascites Carcinoma, is a widely studied model in cancer research, particularly for evaluating the efficacy of various therapeutic agents against tumor growth and metastasis. This article delves into the biological activity of this compound, focusing on its interactions with different compounds, particularly those derived from natural sources, and their potential anticancer properties.

Overview of this compound

This compound is a murine ascitic tumor model that has been extensively used to study cancer biology and treatment responses. It is characterized by the proliferation of malignant cells in the peritoneal cavity of mice, leading to significant ascitic fluid accumulation. The study of this compound allows researchers to evaluate the effects of various compounds on tumor growth, cell viability, and apoptosis.

Aloe Vera Active Principles

A study investigated the antitumor effects of active principles extracted from Aloe vera, including aloesin, aloe-emodin, and barbaloin. The results indicated:

- Inhibition of this compound Growth : The active principles significantly inhibited this compound cell proliferation compared to control groups.

- Cytotoxicity : In vitro assays showed that aloe-emodin exhibited notable cytotoxic effects against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, with IC50 values indicating effective concentrations for cell death .

- Antioxidant Enzyme Modulation : Treatment with these principles resulted in elevated activities of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione S-transferase (GST), and total glutathione peroxidase (tGPx) in this compound tumors .

Willow Extracts

Research on willow leaf extracts revealed significant antitumor activity against this compound:

- Cell Viability Reduction : The extracts caused approximately 80% cell death in this compound cells after treatment.

- In Vivo Effects : Mice injected with this compound and treated with willow extracts exhibited delayed tumor growth and prolonged survival compared to untreated controls .

- Mechanism of Action : DNA fragmentation analysis suggested that the extracts induced apoptosis in cancer cells, a critical pathway for effective cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound and different compounds:

| Compound | Effect on this compound Growth | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Aloe-emodin | Significant inhibition | 8.94 | Induces apoptosis |

| Barbaloin | Moderate inhibition | N/A | Antioxidant enzyme modulation |

| Willow Extract | 80% cell death | N/A | Induces apoptosis |

Case Studies and Research Findings

- Aloe Vera Study :

- Willow Extract Research :

属性

IUPAC Name |

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJZDYAPAUORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。